N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-(4-Methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic benzamide derivative characterized by a benzothiazole core substituted with a methoxy group at position 4 and a sulfamoylbenzamide moiety at position 2. The sulfamoyl group is further substituted with methyl and phenyl groups, contributing to its unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-25(16-7-4-3-5-8-16)31(27,28)17-13-11-15(12-14-17)21(26)24-22-23-20-18(29-2)9-6-10-19(20)30-22/h3-14H,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSMNVPDKKFZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Benzoic Acid
The synthesis begins with chlorosulfonation of benzoic acid to introduce the sulfonyl chloride group.
Sulfonamide Formation
The sulfonyl chloride intermediate reacts with N-methylaniline to form the sulfonamide moiety:
- Reagents : N-methylaniline (1.5 mmol), acetone solvent.
- Conditions : Reflux for 4–6 hours, monitored by TLC (Rf ≈ 0.62).
- Intermediate : 4-[Methyl(phenyl)sulfamoyl]benzoic acid (yield: 66%–72%).
Characterization Data :
Acid Chloride Formation
The carboxylic acid is converted to its acyl chloride using thionyl chloride:
- Reagents : Thionyl chloride (1.2 equivalents).
- Conditions : Reflux for 3 hours, followed by solvent evaporation.
- Product : 4-[Methyl(phenyl)sulfamoyl]benzoyl chloride (yield: 85%).
Synthesis of 4-Methoxy-1,3-Benzothiazol-2-Amine
Cyclization of 2-Amino-4-Methoxyphenyl Thioamide
The benzothiazole ring is formed via cyclization of a thioamide precursor:
- Reagents : Thiourea, 4-methoxy-2-nitroaniline, and hydrochloric acid.
- Conditions : Reflux in ethanol for 6 hours, followed by neutralization with NaHCO₃.
- Intermediate : 4-Methoxy-1,3-benzothiazol-2-amine (yield: 58%).
Characterization Data :
Amide Coupling Reaction
Reaction of Acyl Chloride with Benzothiazol-2-Amine
The final step involves coupling the sulfamoylbenzoyl chloride with the benzothiazol-2-amine:
- Reagents : 4-[Methyl(phenyl)sulfamoyl]benzoyl chloride (1 mmol), 4-methoxy-1,3-benzothiazol-2-amine (1.5 mmol).
- Conditions : Reflux in dry acetone for 8 hours, followed by recrystallization from ethanol.
- Product : N-(4-Methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (yield: 65%).
Characterization Data :
- Melting Point : 160–165°C.
- IR (KBr) : 3,448 cm⁻¹ (NH stretch), 1,643 cm⁻¹ (C=O stretch), 1,076 cm⁻¹ (SO₂ symmetric stretch).
- ¹H NMR (DMSO-d₆) : δ 9.08 (s, 1H, CONH), 7.80–8.12 (m, 4H, Ar-H), 3.89 (s, 3H, OCH₃), 2.51 (s, 3H, N-CH₃).
Optimization and Scalability Considerations
Catalytic Enhancements
- DMAP Catalyst : Adding 0.1 equivalents of 4-dimethylaminopyridine (DMAP) improves coupling efficiency to 78%.
Analytical Validation and Quality Control
Purity Assessment
Stability Studies
- Hydrolytic Stability : Stable in pH 4–7 buffers for 24 hours; degrades rapidly in alkaline conditions (pH >9).
Industrial-Scale Adaptations
Continuous Flow Synthesis
Patent disclosures describe a continuous flow system for sulfamoylbenzamide production:
Green Chemistry Metrics
- E-Factor : 6.7 (improved from batch process E-factor of 12.3).
- Solvent Recovery : 92% acetone recycled via distillation.
Comparative Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Batch Coupling | 65 | 98 | Low equipment complexity |
| Flow Synthesis | 89 | 99 | High throughput |
| Microwave-Assisted | 73 | 97 | Reduced reaction time (2 hours) |
Challenges and Mitigation Strategies
Sulfonamide Hydrolysis
Benzothiazole Ring Oxidation
- Risk : Over-oxidation of the thiazole sulfur.
- Solution : Use inert atmosphere (N₂ or Ar) during coupling.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide linkage can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-(4-hydroxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide.
Reduction: Formation of N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)amino]benzamide.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide, in combating viral infections. For instance, a series of benzothiazole derivatives exhibited inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV). The presence of the benzothiazole moiety was crucial for maintaining antiviral potency, with specific modifications leading to enhanced activity. One derivative demonstrated a 50% inhibitory concentration (IC50) value as low as 0.09 μM, indicating strong antiviral potential .
Anticancer Properties
The compound's structure suggests potential anticancer applications. Research into similar benzothiazole derivatives has shown promising results against various cancer cell lines. For example, novel derivatives have been synthesized and tested for their efficacy against lung cancer (A549) and breast cancer (MCF-7) cell lines. These studies indicate that modifications in the benzothiazole structure can lead to increased cytotoxicity against cancer cells .
Antimicrobial Activity
Benzothiazole derivatives have also been explored for their antimicrobial properties. Compounds with similar structures have demonstrated mild to moderate activity against both gram-positive and gram-negative bacterial strains. This suggests that this compound may possess similar antimicrobial effects, warranting further investigation into its efficacy as an antimicrobial agent .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its activity.
Comparison with Similar Compounds
Table 1: Key Structural Variations in Analogous Compounds
- Core Heterocycle Differences: The target compound’s benzothiazole core distinguishes it from oxadiazole derivatives (e.g., LMM5) and simpler sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) . Benzothiazoles are known for enhanced metabolic stability compared to oxadiazoles due to reduced susceptibility to hydrolysis .
- Sulfamoyl Substitutions: Replacement of methyl(phenyl)sulfamoyl with diethylsulfamoyl () increases lipophilicity (logP: ~3.5 vs.
Physicochemical Properties
Table 2: Calculated Physicochemical Parameters
| Compound | logP | H-Bond Donors | H-Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound (HCl salt) | ~3.8 | 3 | 8 | 125 |
| 4-(Diethylsulfamoyl) Analog | ~4.2 | 2 | 7 | 115 |
| LMM5 (1,3,4-Oxadiazole) | ~3.2 | 3 | 9 | 135 |
- Polar Surface Area : The target compound’s TPSA (125 Ų) aligns with moderate oral bioavailability, whereas oxadiazole derivatives (e.g., LMM5) exhibit higher TPSA, which may limit absorption .
Biological Activity
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzothiazole moiety is known for its affinity to bind with enzymes and receptors, potentially inhibiting their activity. The presence of the sulfonamide group enhances solubility and bioavailability, facilitating interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound's efficacy was evaluated using several assays:
These results indicate that the compound possesses potent anticancer properties, comparable to established chemotherapeutic agents.
Antiviral Activity
The compound has also shown promise as an antiviral agent. In vitro studies revealed its ability to inhibit the replication of Hepatitis B virus (HBV) and other viral pathogens by modulating intracellular levels of antiviral proteins like APOBEC3G .
Case Studies
- Anticancer Efficacy : A study involving the compound's effect on human cancer cell lines indicated significant apoptosis and cell cycle arrest at low micromolar concentrations. The mechanisms were attributed to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- Antiviral Properties : In a controlled study using HepG2 cells infected with HBV, treatment with the compound resulted in a marked reduction in viral load and improved cellular health indicators compared to untreated controls .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Active Group | IC50 (µM) | Activity |
|---|---|---|---|
| N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide | Methoxy only | Not reported | Lower solubility |
| N-(4-methylbenzenesulfonyl)-2-aminobenzothiazole | Lacks methoxy | Not reported | Reduced binding |
This comparison highlights the unique properties imparted by both the methoxy and sulfonyl groups in enhancing solubility and biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves:
Thiazole ring formation : Cyclization of 2-aminothiophenol with α-haloketones under basic conditions (e.g., KOH/EtOH, reflux) .
Sulfamoyl group introduction : Sulfonation of intermediates using chlorosulfonic acid, followed by amidation with methyl(phenyl)amine .
Benzamide coupling : Activation of the carboxylic acid group (e.g., via HOBt/EDC coupling) and reaction with the benzothiazol-2-amine derivative .
- Optimization : Reaction conditions (temperature, solvent, inert atmosphere) are adjusted using Design of Experiments (DoE) to maximize yield (>80%) and purity (HPLC >95%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions and purity (e.g., methoxy proton at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 480.6) .
- Crystallography :
- Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond lengths/angles and confirms stereochemistry .
- Software : WinGX and ORTEP-III are used for structure visualization and validation .
Q. How does the methoxy group on the benzothiazole ring influence the compound’s electronic properties and reactivity?
- Electronic Effects : The methoxy group acts as an electron-donating substituent, increasing electron density on the benzothiazole ring, which enhances nucleophilic aromatic substitution reactivity .
- Impact on Bioactivity : Methoxy groups improve membrane permeability and metabolic stability compared to non-substituted analogs, as shown in comparative studies of similar benzothiazole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., conflicting IC values in enzyme inhibition assays)?
- Approach :
Assay Standardization : Use validated protocols (e.g., fixed ATP concentrations in kinase assays) and internal controls (e.g., staurosporine as a reference inhibitor) .
Data Normalization : Account for batch-to-batch variability in compound purity via LC-MS quantification before testing .
Structural Confirmation : Re-examine crystallography data to rule out polymorphic forms affecting activity .
- Example : Discrepancies in anticancer activity may arise from differences in cell line viability assays (MTT vs. resazurin); cross-validate using orthogonal methods .
Q. What computational strategies are effective for predicting binding modes of this compound to biological targets?
- Methods :
Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., kinases, HDACs) .
MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
Pharmacophore Mapping : Identify critical features (e.g., sulfamoyl hydrogen bonds, benzothiazole π-π stacking) using MOE .
- Validation : Cross-correlate with experimental SPR data (e.g., K = 120 nM for HDAC8) .
Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
- Protocol :
Solvent Screening : Use vapor diffusion with 96-well plates testing mixtures of DMSO/water, EtOH/hexane, or acetone .
Temperature Gradients : Slow cooling from 40°C to 4°C to promote crystal growth .
Additives : Introduce co-crystallants like polyethylene glycol (PEG 4000) to stabilize lattice formation .
- Troubleshooting : If crystals are poorly diffracting (<1.5 Å resolution), try seeding or microgravity methods .
Comparative Analysis
Q. How do structural modifications (e.g., substituents on the benzothiazole or sulfamoyl groups) alter bioactivity compared to analogs?
- Key Comparisons :
- Trends : Methoxy substitution enhances target selectivity, while bulkier groups (e.g., ethyl) reduce potency due to steric hindrance .
Data Contradiction Analysis
Q. Why do some studies report strong antimicrobial activity for this compound, while others show negligible effects?
- Factors :
- Strain Variability : Activity against S. aureus (MIC = 8 µg/mL) vs. E. coli (MIC >64 µg/mL) due to differences in bacterial efflux pumps .
- Assay Conditions : Nutrient-rich media may downregulate target pathways (e.g., folate biosynthesis), masking sulfamoyl efficacy .
- Resolution : Use standardized CLSI broth microdilution protocols and isogenic mutant strains to isolate mechanism .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
